Suberyldicholine dichloride (SDC) is a nicotinic drug that has been the subject of various studies due to its interaction with cholinergic receptors. The compound has been examined for its effects on carotid baroreceptors and chemoreceptors, its enzymatic hydrolysis and reversible binding by cholinesterases, and its influence on acetylcholine receptor-controlled ion translocation. These studies provide insights into the pharmacological and biochemical properties of SDC and its potential applications in different fields.
The studies of SDC's effects on acetylcholine receptor-controlled ion flux in membrane vesicles from Electrophorus electricus have provided valuable information for understanding the pharmacodynamics of cholinergic agonists3. The research on SDC's interaction with the acetylcholine receptor has implications for the development of drugs targeting cholinergic systems, which could be beneficial in treating diseases such as myasthenia gravis or Alzheimer's disease3 4 5.
Moreover, the intrinsic fluorescence quenching of the acetylcholine receptor by SDC has been used to study the discrete forms of the receptor, which is relevant for the investigation of pharmacological desensitisation in cholinergic synapses6. This research could lead to the development of new therapeutic strategies for conditions associated with cholinergic dysfunction.
The synthesis of suberyldicholine dichloride typically involves the reaction between suberic acid and choline chloride. The synthesis can be broken down into the following steps:
In industrial production, continuous flow reactors may be employed to enhance efficiency and yield. The reaction conditions are optimized to minimize side reactions and maximize product purity.
The molecular structure of suberyldicholine dichloride reveals several important features:
The three-dimensional configuration plays a crucial role in its binding affinity and efficacy as an agonist at nicotinic receptors.
Suberyldicholine dichloride can undergo several chemical reactions:
These reactions are critical for modifying the compound's properties for various applications in research and industry.
Suberyldicholine dichloride acts primarily as an agonist for nicotinic acetylcholine receptors (nAChRs). Its mechanism of action can be described as follows:
Suberyldicholine dichloride exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in scientific research and medicine .
Suberyldicholine dichloride has a broad range of applications across different fields:
Suberyldicholine dichloride emerged from systematic structure-activity relationship (SAR) studies conducted in the mid-20th century that aimed to optimize neuromuscular blocking agents (NMBAs). Researchers investigated choline ester analogues with varying methylene chain lengths between quaternary ammonium groups, seeking compounds with predictable pharmacokinetics. This work built upon the foundational discovery of succinylcholine (a 4-carbon spacer compound) in 1906 and its clinical introduction in 1951 [3] [5]. Suberyldicholine, featuring an 8-carbon spacer chain, was synthesized as part of efforts to understand how extending the aliphatic linkage impacts receptor affinity and metabolic stability. Early pharmacological screening revealed its potent depolarizing neuromuscular blocking properties, positioning it as a structural bridge between shorter-acting agents like succinylcholine and longer-chain decamethonium analogues [5] [9].
Suberyldicholine dichloride (systematic name: 1,8-Bis(trimethylammonio)octane dichloride) belongs to the depolarizing neuromuscular blocking agents within the broader class of nicotinic acetylcholine receptor (nAChR) agonists. Its core structure consists of:
This places it within a homologous series defined by the number of methylene units (n
) in the spacer:
n = 4
(acetylcholine dimer analogue) [1] [9] n = 6
(primarily ganglionic blocker) n = 10
(long-duration depolarizer) [5] Table 1: Structural Analogues in the Choline Homologous Series
Compound Name | Spacer Chain Length (n) | Primary Pharmacological Action |
---|---|---|
Succinylcholine | 4 | Ultra-short depolarizing NMBA |
Suberyldicholine | 8 | Long-duration depolarizing NMBA |
Decamethonium | 10 | Long-duration depolarizing NMBA |
Key structural distinctions from succinylcholine include:
Suberyldicholine dichloride is a hygroscopic crystalline solid typically isolated as a dihydrate salt. Critical physicochemical parameters include:
Table 2: Comparative Physicochemical Properties of Depolarizing NMBAs
Property | Succinylcholine | Suberyldicholine | Decamethonium |
---|---|---|---|
Molecular Weight | 361.30 g/mol | 361.30 g/mol | 418.48 g/mol |
LogD | -4.15 [7] | ~ -1.0 | ~ 0.2 |
Water Solubility | High (>100 mg/mL) | High (>100 mg/mL) | Moderate |
Plasma Esterase Hydrolysis | Yes (rapid) | No | No |
Spacer Flexibility | High (ester bonds) | Moderate | Low |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: